
2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- is a synthetic organic compound that belongs to the benzothiazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid derivatives, followed by fluorination and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, disruption of cellular functions, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: Lacks the chloro and fluoro substituents.
2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-: Contains only the chloro substituent.
2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-: Contains only the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents in 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
101337-95-5 |
|---|---|
Molekularformel |
C8H5ClFNOS |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
8-chloro-7-fluoro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H5ClFNOS/c9-7-4(10)1-2-5-8(7)13-3-6(12)11-5/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
UZKCXEZQAMGDEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(S1)C(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


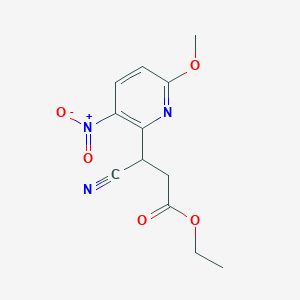
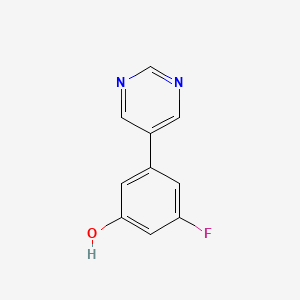
![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)
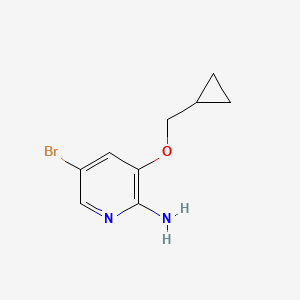
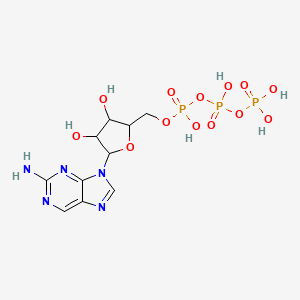
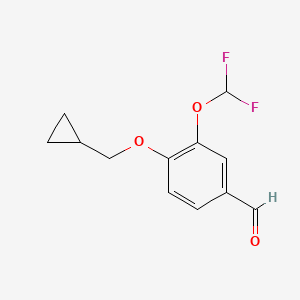
![3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B15089616.png)
![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)

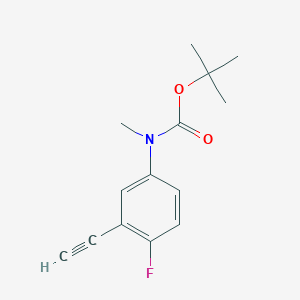

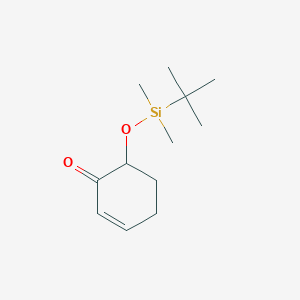
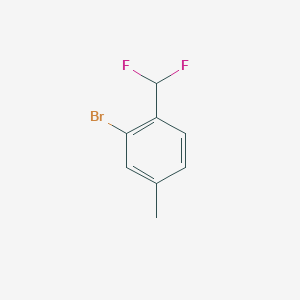
![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)
